molecular formula C14H14N4O B2445584 N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide CAS No. 866142-90-7

N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide

Cat. No. B2445584
CAS RN: 866142-90-7
M. Wt: 254.293
InChI Key: GIFOCFSOIPHXEV-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide, also known as CPDD, is a synthetic compound that has been widely used in scientific research. CPDD is a heterocyclic compound that contains both pyrimidine and chromene rings. It has been found to have various biochemical and physiological effects that make it a useful tool in studying different biological processes.

Scientific Research Applications

Anti-Fibrosis Activity

The study by Gu et al investigated the anti-fibrotic potential of novel 2-(pyridin-2-yl) pyrimidine derivatives. These compounds were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, fourteen compounds demonstrated better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the most promising activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.

Antiviral Applications

Given the diverse biological activities associated with pyrimidine-containing compounds, it’s plausible that our target compound may exhibit antiviral effects. Similar derivatives have shown promise against viruses, including Newcastle disease virus . Further research could elucidate its antiviral mechanisms and potential therapeutic applications.

Other Biological Activities

Considering the pyrimidine core’s versatility, additional investigations could explore its effects on other biological processes. These might include anti-inflammatory properties, enzyme inhibition, or modulation of cellular signaling pathways.

Gu, Y.-F.; Zhang, Y.; Yue, F.-L.; Li, S.-T.; Zhang, Z.-Q.; Li, J.; Bai, X. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules 2020 , 25, 5226. DOI: 10.3390/molecules25225226

properties

IUPAC Name

N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-18(2)9-16-14-15-7-10-8-19-12-6-4-3-5-11(12)13(10)17-14/h3-7,9H,8H2,1-2H3/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFOCFSOIPHXEV-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C2COC3=CC=CC=C3C2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N\C1=NC=C2COC3=CC=CC=C3C2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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